molecular formula C5H9NO B1628340 1-(Azetidin-1-yl)ethanone CAS No. 45467-31-0

1-(Azetidin-1-yl)ethanone

Cat. No.: B1628340
CAS No.: 45467-31-0
M. Wt: 99.13 g/mol
InChI Key: KTGFLVDKXVWJDH-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)ethanone is an organic compound with the molecular formula C5H9NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Scientific Research Applications

1-(Azetidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Safety and Hazards

1-Azetidin-1-YL-ethanone is classified as a combustible solid . It has a WGK of 3 , indicating that it is highly water endangering. The compound does not have a flash point . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)ethanone can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production of this compound often involves the reaction of azetidine with acetic anhydride under controlled conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed:

    Oxidation: Formation of azetidinone derivatives.

    Reduction: Production of various amine derivatives.

    Substitution: Formation of substituted azetidines with different functional groups.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(4-(Azetidin-1-yl)phenyl)ethanone
  • 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone
  • 1-(4-(Aziridin-1-yl)phenyl)ethanone

Comparison: 1-(Azetidin-1-yl)ethanone is unique due to its simple structure and versatile reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. Its derivatives often exhibit enhanced biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(azetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFLVDKXVWJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555212
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45467-31-0
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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